[(Z)-[amino-(4-methoxyphenyl)methylidene]amino] 2-(4-chlorophenyl)acetate
Overview
Description
[(Z)-[amino-(4-methoxyphenyl)methylidene]amino] 2-(4-chlorophenyl)acetate is a complex organic compound characterized by its unique structure, which includes a methoxyphenyl group, a chlorophenyl group, and an amino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(Z)-[amino-(4-methoxyphenyl)methylidene]amino] 2-(4-chlorophenyl)acetate typically involves a multi-step process. One common method includes the reaction of 4-methoxybenzaldehyde with an amine to form an imine intermediate. This intermediate is then reacted with 4-chlorophenylacetic acid under specific conditions to yield the desired compound. The reaction conditions often involve the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. These methods could include the use of continuous flow reactors, which allow for better control of reaction conditions and higher yields. Additionally, catalysts may be employed to enhance the reaction rate and selectivity.
Chemical Reactions Analysis
Types of Reactions
[(Z)-[amino-(4-methoxyphenyl)methylidene]amino] 2-(4-chlorophenyl)acetate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., hydroxide ions).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction could produce alcohols or amines. Substitution reactions can result in various substituted derivatives of the original compound.
Scientific Research Applications
[(Z)-[amino-(4-methoxyphenyl)methylidene]amino] 2-(4-chlorophenyl)acetate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound may be studied for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Research may explore its potential as a pharmaceutical agent, particularly in drug development.
Industry: The compound can be used in the development of new materials or as an intermediate in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of [(Z)-[amino-(4-methoxyphenyl)methylidene]amino] 2-(4-chlorophenyl)acetate involves its interaction with specific molecular targets. These targets may include enzymes or receptors that the compound binds to, thereby modulating their activity. The pathways involved could include signal transduction pathways or metabolic pathways, depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: An aniline derivative with two chlorine atoms, used in the production of dyes and herbicides.
Ringer’s lactate solution: A mixture of sodium chloride, sodium lactate, potassium chloride, and calcium chloride, used for fluid resuscitation.
Steviol glycoside: Compounds responsible for the sweet taste of Stevia leaves, used as sweeteners.
Uniqueness
[(Z)-[amino-(4-methoxyphenyl)methylidene]amino] 2-(4-chlorophenyl)acetate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various research applications and distinguishes it from other similar compounds.
Properties
IUPAC Name |
[(Z)-[amino-(4-methoxyphenyl)methylidene]amino] 2-(4-chlorophenyl)acetate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN2O3/c1-21-14-8-4-12(5-9-14)16(18)19-22-15(20)10-11-2-6-13(17)7-3-11/h2-9H,10H2,1H3,(H2,18,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFBNBKNUFBMMNT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=NOC(=O)CC2=CC=C(C=C2)Cl)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C(=N/OC(=O)CC2=CC=C(C=C2)Cl)/N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.75 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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